![molecular formula C12H15BrO2 B582422 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran CAS No. 1247383-27-2](/img/structure/B582422.png)
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
“4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran” is a chemical compound with the CAS Number: 1247383-27-2 . It has a molecular weight of 271.15 and its IUPAC name is 4-[(4-bromophenoxy)methyl]tetrahydro-2H-pyran .
Molecular Structure Analysis
The molecular structure of “4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran” is represented by the linear formula C12H15BrO2 . The InChI Code for this compound is 1S/C12H15BrO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran” include a molecular weight of 271.15 .Scientific Research Applications
Building Block in Organic Synthesis
This compound is a halogenated heterocycle that is used as a building block in organic synthesis . It can be used to construct more complex molecules in the development of new drugs or materials.
Synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran
This compound may be used as a starting material in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran . This product could have further applications in various chemical reactions.
Synthesis of 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide
Another potential application is the synthesis of 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide . This compound could be used in Grignard reactions, a powerful tool in organic chemistry for forming carbon-carbon bonds.
Production of 4-bromo-phenol
It can be used to produce 4-bromo-phenol . This product is a useful intermediate in the synthesis of various pharmaceutical and chemical compounds.
Pharmaceutical Intermediate
As a pharmaceutical intermediate, it can be used in the synthesis of various drugs . The specific drugs that could be synthesized would depend on the other reagents and conditions used in the reaction.
Safety And Hazards
properties
IUPAC Name |
4-[(4-bromophenoxy)methyl]oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGSWKUNFYCFDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681301 |
Source
|
Record name | 4-[(4-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran | |
CAS RN |
1247383-27-2 |
Source
|
Record name | 4-[(4-Bromophenoxy)methyl]oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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